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Methyl 2-iodo-4,5-dimethoxybenzoate

Cat. No.: B190013
CAS No.: 173043-61-3
M. Wt: 322.1 g/mol
InChI Key: HFQDMAXTSBDKRB-UHFFFAOYSA-N
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Description

Contextualizing Methyl 2-iodo-4,5-dimethoxybenzoate within Halogenated Aromatic Esters

Halogenated organic compounds are characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to a carbon atom. naturvardsverket.se Within this broad category, halogenated aromatic esters are a specific class of compounds where a halogen is attached to an aromatic ring that also bears an ester functional group. numberanalytics.com These compounds are of significant interest in organic synthesis due to the reactivity imparted by the halogen substituent.

This compound is a prime example of an iodinated aromatic ester. The iodine atom at the 2-position, ortho to the methyl ester group, is a key feature. Generally, iodoarenes are valuable precursors in a variety of cross-coupling reactions. olemiss.eduorganic-chemistry.org The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it more susceptible to oxidative addition in catalytic cycles, a critical step in many coupling reactions. olemiss.edu

The presence of the two methoxy (B1213986) groups at the 4 and 5-positions also significantly influences the electronic properties of the aromatic ring, enhancing its reactivity in certain transformations. This specific substitution pattern makes this compound a highly versatile reagent within the family of halogenated aromatic esters.

Aromatic esters, in general, are widely available and chemically stable, making them ideal synthetic intermediates. acs.org The ability to use them as aryl electrophiles in cross-coupling reactions has expanded the toolbox of synthetic chemists. acs.org

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 173043-61-3
Molecular Formula C10H11IO4
Molecular Weight 322.09 g/mol
Appearance White solid

| Melting Point | 108.6 – 109.7 °C |

Note: Data sourced from various chemical suppliers and databases. rsc.orga2bchem.comchemicalbook.com

Significance as a Synthetic Intermediate in Complex Molecule Construction

The primary utility of this compound lies in its role as a versatile intermediate for synthesizing more complex molecules. The iodine atom provides a reactive handle for introducing new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. olemiss.edu These reactions are fundamental in modern organic synthesis for constructing the carbon skeleton of complex natural products and pharmaceutical agents. chinesechemsoc.org

Detailed Research Findings:

Synthesis of Phenanthrenequinones: Research has demonstrated the use of pyridin-3-yl 2-iodo-4,5-dimethoxybenzoate, a derivative of the title compound, in carbene-organocatalyzed tandem reactions to produce antimicrobial 9,10-phenanthrenequinones. rsc.org

Formation of Dibenzo[b,d]pyran-6-one Ring Systems: In the total synthesis of natural products like graphislactone G and palmariols A and B, a related compound, 4-chloro-3-hydroxy-5-methylphenyl 2-iodo-4,6-dimethoxybenzoate, was utilized in a palladium-mediated intramolecular biaryl coupling reaction to form the core dibenzo[b,d]pyran-6-one structure. jst.go.jp

Precursor to other Intermediates: this compound can be a precursor to other important synthetic intermediates. For instance, its nitro derivative, Methyl 4,5-dimethoxy-2-nitrobenzoate, can be reduced to Methyl 2-amino-4,5-dimethoxybenzoate, a compound used in the synthesis of various heterocyclic systems. chemicalbook.comresearchgate.net

The strategic placement of the iodo and dimethoxy groups on the benzoate (B1203000) ring allows for regioselective transformations, which is a critical aspect of synthesizing complex molecules with specific stereochemistry and functionality. The dimethoxy substitution pattern is a common motif in many biologically active natural products, and this compound provides a convenient starting point for their synthesis.

Table 2: Key Reactions Involving this compound and its Derivatives

Reaction Type Reagents/Catalysts Product Type Reference
Suzuki Coupling Boronic acid, Palladium catalyst, Base Biaryl compounds olemiss.edu
Heck Reaction Alkene, Palladium catalyst, Base Substituted alkenes olemiss.edu
Sonogashira Coupling Terminal alkyne, Palladium catalyst, Copper co-catalyst, Base Aryl alkynes olemiss.edu
Carbene-Organocatalyzed Annulation N-Heterocyclic Carbene (NHC) catalyst, Base Phenanthrenequinones rsc.org

The versatility of this compound as a synthetic intermediate continues to be explored in the development of novel synthetic methodologies and the construction of new and complex molecular entities for various applications in medicine and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11IO4 B190013 Methyl 2-iodo-4,5-dimethoxybenzoate CAS No. 173043-61-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-iodo-4,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO4/c1-13-8-4-6(10(12)15-3)7(11)5-9(8)14-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQDMAXTSBDKRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471925
Record name Methyl 2-iodo-4,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173043-61-3
Record name Methyl 2-iodo-4,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 2 Iodo 4,5 Dimethoxybenzoate and Its Precursors

Esterification Routes to Methyl 2-iodo-4,5-dimethoxybenzoate

Esterification routes begin with the corresponding carboxylic acid, 2-iodo-4,5-dimethoxybenzoic acid, and convert it into the methyl ester. This can be achieved through direct methylation or via an acyl chloride intermediate.

The direct conversion of 2-iodo-4,5-dimethoxybenzoic acid to its methyl ester is a common and straightforward approach. This transformation is typically accomplished using an excess of methanol (B129727) in the presence of an acid catalyst. The most frequently employed catalysts for this type of Fischer esterification are strong mineral acids such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by the large excess of methanol, which also serves as the solvent.

Alternatively, methylation can be achieved under milder conditions using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base such as potassium carbonate. This method is particularly useful when the starting material is sensitive to strong acidic conditions. The base deprotonates the carboxylic acid, forming a carboxylate salt which then acts as a nucleophile to attack the methylating agent.

Method Reagents Typical Conditions Advantages Disadvantages
Fischer EsterificationMethanol, Sulfuric Acid (catalytic)Reflux, 12-24 hoursInexpensive reagents, simple procedureRequires strong acid, long reaction times
Williamson Ether SynthesisMethyl Iodide, Potassium CarbonateAcetone (B3395972) or DMF, Room Temperature to 50°CMild conditions, high yieldMethyl iodide is toxic and a carcinogen

A two-step approach to esterification involves the initial conversion of 2-iodo-4,5-dimethoxybenzoic acid to its more reactive acyl chloride derivative, 2-iodo-4,5-dimethoxybenzoyl chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride or oxalyl chloride. The resulting acyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with methanol to yield the desired methyl ester.

This method is often preferred when the direct esterification is sluggish or when the starting material is prone to side reactions under the harsh conditions of Fischer esterification. The reaction of the acyl chloride with methanol is usually rapid and can be carried out at room temperature, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct.

Step Reagents Typical Conditions Key Intermediate
Acyl Chloride FormationThionyl Chloride or Oxalyl ChlorideDichloromethane or neat, Room Temperature to Reflux2-iodo-4,5-dimethoxybenzoyl chloride
EsterificationMethanol, Pyridine or TriethylamineDichloromethane, 0°C to Room TemperatureThis compound

Aromatic Functionalization Approaches

These synthetic strategies involve introducing the iodine atom at a later stage of the synthesis, starting from a dimethoxybenzoate derivative. This can be accomplished through direct iodination, halogen exchange, or as part of a multi-step reaction sequence.

The direct iodination of a suitable precursor, such as methyl 3,4-dimethoxybenzoate, is a common method for the synthesis of this compound. The two methoxy (B1213986) groups on the aromatic ring are strong activating groups, directing electrophilic substitution to the ortho and para positions. In the case of methyl 3,4-dimethoxybenzoate, the position ortho to the 4-methoxy group and meta to the 3-methoxy group (the 2-position) is sterically and electronically favored for iodination.

Various iodinating agents can be employed for this transformation. A mixture of iodine and an oxidizing agent, such as nitric acid or periodic acid, is often used. Another effective reagent is N-iodosuccinimide (NIS) in the presence of a catalytic amount of an acid, such as trifluoroacetic acid. The choice of iodinating agent and reaction conditions can be optimized to maximize the yield of the desired 2-iodo isomer.

Iodinating Agent Typical Conditions Advantages Disadvantages
Iodine / Nitric AcidAcetic Acid, 70-80°CCost-effectiveFormation of nitrated byproducts
N-Iodosuccinimide (NIS) / Trifluoroacetic AcidAcetonitrile, Room TemperatureMild conditions, high regioselectivityHigher cost of NIS
Iodine / Periodic AcidMethanol, RefluxGood yields, avoids strong mineral acidsPotential for over-iodination

Halogen exchange, often referred to as the Finkelstein reaction, provides another route for the introduction of the iodo group. This method involves the substitution of a different halogen, typically chlorine or bromine, with iodide. The starting material for this reaction would be methyl 2-chloro- or 2-bromo-4,5-dimethoxybenzoate.

The reaction is typically carried out by treating the chloro or bromo derivative with an excess of an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent like acetone or dimethylformamide. The equilibrium is driven towards the formation of the iodo compound by the precipitation of the less soluble sodium or potassium chloride/bromide in the organic solvent.

In some cases, the desired substitution pattern cannot be achieved in a single step, necessitating a multi-step reaction sequence. For instance, if direct iodination lacks the desired regioselectivity, a more elaborate strategy may be employed. One such approach involves the nitration of methyl 3,4-dimethoxybenzoate to introduce a nitro group at the 2-position. The nitro group can then be reduced to an amino group, which is subsequently converted to a diazonium salt. The diazonium salt can then be displaced by iodide in a Sandmeyer-type reaction to yield this compound. While this method is longer, it can provide excellent control over the regiochemistry of the final product.

Step Transformation Typical Reagents
1NitrationNitric Acid, Sulfuric Acid
2ReductionTin(II) Chloride or Catalytic Hydrogenation
3DiazotizationSodium Nitrite, Hydrochloric Acid
4Iodination (Sandmeyer)Potassium Iodide

Preparation of Related 2-Amino-4,5-dimethoxybenzoate Derivatives as Precursors

The synthesis of 2-amino-4,5-dimethoxybenzoate derivatives is a critical step in the pathway to more complex molecules, including the target iodo-compound. These amino derivatives are typically prepared from corresponding nitro-substituted compounds through reduction.

The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis. For dimethoxybenzoate systems, this is commonly achieved by reducing a nitro-substituted precursor like Methyl 2-nitro-4,5-dimethoxybenzoate. Several effective methods are employed for this reduction.

One widely used method involves catalytic hydrogenation. The nitro compound, dissolved in a solvent such as ethyl acetate, is subjected to a hydrogen atmosphere (typically 15 psi) in the presence of a palladium on carbon (Pd/C) catalyst. chemicalbook.com This reaction proceeds at room temperature and generally provides a high yield of the desired amine. chemicalbook.com

An alternative and classical method utilizes metal-acid systems. For instance, the reduction can be carried out using activated iron powder with a catalytic quantity of concentrated hydrochloric acid in ethanol (B145695), heated to reflux for several hours. arabjchem.org Another approach involves the use of sodium dithionite (B78146) (Na₂S₂O₄) in a basic solution. google.com

Table 1: Comparison of Reduction Methods for Nitro-substituted Dimethoxybenzoates
ReagentsSolventConditionsYieldReference
Pd/C (10% wt.), H₂ (15 psi)Ethyl Acetate25°C, 16 hours97% chemicalbook.com
Iron powder, conc. HCl (catalytic)EthanolReflux (80°C), 8-9 hoursNot specified arabjchem.org
Na₂S₂O₄Strong alkali solutionNot specifiedNot specified google.com

The synthesis of Methyl 2-amino-4,5-dimethoxybenzoate is a multi-step process that typically begins with more readily available starting materials. arabjchem.orgresearchgate.net A common pathway starts from veratraldehyde (3,4-dimethoxybenzaldehyde). arabjchem.org

The synthetic sequence is as follows:

Nitration: Veratraldehyde is treated with fuming nitric acid at low temperatures (0°C) to introduce a nitro group, yielding 3,4-dimethoxy-6-nitrobenzaldehyde. arabjchem.orgresearchgate.net

Oxidation: The aldehyde functional group is then oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate (B83412) in acetone. This step produces 3,4-dimethoxy-6-nitrobenzoic acid. arabjchem.orgresearchgate.net

Esterification: The resulting carboxylic acid undergoes esterification. By passing dry hydrogen chloride gas through a solution of the acid in anhydrous methanol at 0-5°C, Methyl 2-nitro-4,5-dimethoxybenzoate is formed. arabjchem.orgresearchgate.net

Reduction: The final step is the reduction of the nitro group, as detailed in the previous section. Using reagents such as iron powder in acidic ethanol or catalytic hydrogenation (Pd/C, H₂) converts Methyl 2-nitro-4,5-dimethoxybenzoate into the target precursor, Methyl 2-amino-4,5-dimethoxybenzoate. chemicalbook.comarabjchem.orgresearchgate.net

This amine is a versatile intermediate, serving as the direct precursor for synthesizing this compound via a Sandmeyer-type reaction, which involves diazotization of the amino group followed by substitution with iodide. google.com

Table 2: Synthetic Pathway to Methyl 2-amino-4,5-dimethoxybenzoate
StepStarting MaterialReagentsProductReference
1VeratraldehydeFuming Nitric Acid3,4-dimethoxy-6-nitrobenzaldehyde arabjchem.orgresearchgate.net
23,4-dimethoxy-6-nitrobenzaldehydePotassium Permanganate, Acetone3,4-dimethoxy-6-nitrobenzoic acid arabjchem.orgresearchgate.net
33,4-dimethoxy-6-nitrobenzoic acidAnhydrous Methanol, Dry HCl gasMethyl 2-nitro-4,5-dimethoxybenzoate arabjchem.orgresearchgate.net
4Methyl 2-nitro-4,5-dimethoxybenzoateFe/HCl or H₂/Pd-CMethyl 2-amino-4,5-dimethoxybenzoate chemicalbook.comarabjchem.org

Chemical Reactivity and Transformative Chemistry of Methyl 2 Iodo 4,5 Dimethoxybenzoate

Palladium-Catalyzed Cross-Coupling Reactions

The presence of an iodo-substituent on the benzene (B151609) ring makes Methyl 2-iodo-4,5-dimethoxybenzoate an excellent substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, readily undergoing oxidative addition to a Palladium(0) center, which is the initial and often rate-determining step in the catalytic cycle of these reactions. libretexts.orglibretexts.org

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, creating a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide. libretexts.orgorganic-chemistry.org Aryl iodides are highly reactive partners in this process. harvard.edu this compound can be expected to couple efficiently with various aryl or vinyl boronic acids under standard Suzuki conditions, which typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system. organic-chemistry.orgharvard.edu The reaction facilitates the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and material science.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Coupling Partner Catalyst (mol%) Base Solvent Temperature (°C)
Phenylboronic acid Pd(PPh₃)₄ (3%) 2M Na₂CO₃ Toluene (B28343)/Ethanol (B145695)/H₂O 80-100
4-Methylphenylboronic acid Pd(OAc)₂ (2%) / SPhos (4%) K₃PO₄ Dioxane/H₂O 100

This table represents typical conditions for Suzuki-Miyaura reactions involving aryl iodides and is for illustrative purposes.

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org As with other palladium-catalyzed couplings, the reactivity of the halide partner follows the order I > Br > Cl. libretexts.org Therefore, this compound is an ideal substrate for Sonogashira coupling, enabling the introduction of an alkynyl moiety onto the benzene ring to produce arylalkynes. These products are valuable precursors for synthesizing more complex molecules, including heterocycles and conjugated polymers. wikipedia.orgresearchgate.net

Table 2: Representative Conditions for Sonogashira Coupling

Terminal Alkyne Palladium Catalyst (mol%) Copper Co-catalyst (mol%) Base Solvent
Phenylacetylene Pd(PPh₃)₂Cl₂ (2%) CuI (4%) Triethylamine (B128534) THF
Trimethylsilylacetylene Pd(PPh₃)₄ (3%) CuI (5%) Diisopropylamine Toluene

This table represents typical conditions for Sonogashira reactions involving aryl iodides and is for illustrative purposes.

The Stille reaction involves the coupling of an organic halide with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. organic-chemistry.org The high reactivity of the C-I bond in this compound makes it a prime candidate for Stille coupling. This method allows for the formation of C-C bonds with sp³-, sp²-, and sp-hybridized carbon atoms, depending on the organostannane used. wikipedia.org A significant drawback of this reaction is the toxicity of the tin compounds and byproducts. organic-chemistry.org

Table 3: Representative Conditions for Stille Coupling

Organostannane Reagent Catalyst (mol%) Additive Solvent Temperature (°C)
Tributyl(vinyl)stannane Pd(PPh₃)₄ (4%) LiCl THF 70
Tributyl(phenyl)stannane Pd₂(dba)₃ (2%) / P(furyl)₃ (8%) None Dioxane 100

This table represents typical conditions for Stille reactions involving aryl iodides and is for illustrative purposes.

While palladium is the most common catalyst for cross-coupling reactions, copper-catalyzed systems also play an important role, particularly in forming carbon-heteroatom bonds (e.g., C-N, C-O, C-S) in reactions like the Ullmann condensation. Copper iodide is often used as a catalyst in these transformations. ucf.edu For this compound, copper-catalyzed reactions could be employed to couple the aryl iodide with amines, alcohols, or thiols. These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be more cost-effective. ucf.edu

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction proceeds via an addition-elimination mechanism, which requires the aromatic ring to be electron-deficient. masterorganicchemistry.comyoutube.com This is typically achieved by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group, which are necessary to stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comyoutube.com

In the case of this compound, the benzene ring is substituted with two strongly electron-donating methoxy (B1213986) groups and one moderately electron-withdrawing methyl ester group. The methoxy groups enrich the ring with electron density, making it nucleophilic rather than electrophilic. Furthermore, there are no powerful electron-withdrawing groups ortho or para to the iodide leaving group to stabilize the potential Meisenheimer complex. Consequently, this compound is a poor substrate for the SNAr mechanism and is not expected to undergo this type of reaction under typical conditions.

Transformations of the Ester Moiety

The methyl ester group in this compound is susceptible to several common transformations.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-iodo-4,5-dimethoxybenzoic acid. This is typically achieved under basic conditions through saponification (e.g., using NaOH or KOH in an aqueous or alcoholic solvent), followed by acidic workup. Acid-catalyzed hydrolysis is also possible but is an equilibrium-driven process.

Reduction: The ester can be reduced to a primary alcohol, (2-iodo-4,5-dimethoxyphenyl)methanol. This transformation requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), typically in an anhydrous ether solvent like THF or diethyl ether. Weaker reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters.

Amidation and Transesterification: The ester can be converted into an amide by reacting it with an amine, often at elevated temperatures. Similarly, transesterification can be accomplished by reacting the methyl ester with another alcohol in the presence of an acid or base catalyst to form a different ester.

Hydrolysis to 2-iodo-4,5-dimethoxybenzoic Acid

The conversion of this compound to its corresponding carboxylic acid, 2-iodo-4,5-dimethoxybenzoic acid, is a fundamental hydrolysis reaction. This transformation is typically accomplished under basic conditions, followed by an acidic workup. The process involves the saponification of the ester, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and methanol (B129727). Subsequent acidification protonates the carboxylate to furnish the final carboxylic acid product.

While specific literature detailing the hydrolysis of this exact methyl ester is not prevalent, the synthesis of analogous iodo-benzoic acids from various precursors is well-documented, establishing the stability and accessibility of the target acid. prepchem.comprepchem.combldpharm.com The general procedure for this type of ester hydrolysis is a standard and high-yielding method in organic chemistry.

Table 1: Typical Reaction Conditions for Ester Hydrolysis

ParameterCondition
Reagents Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
Solvent Mixture of water and a co-solvent like methanol or ethanol
Temperature Room temperature to reflux
Workup Acidification with a strong acid (e.g., HCl)

Transesterification Reactions

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. In acid-catalyzed transesterification, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by another alcohol. Base-catalyzed transesterification typically involves an alkoxide, which acts as a nucleophile. The reaction is generally an equilibrium process, and it is common to use a large excess of the new alcohol to drive the reaction to completion. This method allows for the synthesis of a variety of ester derivatives from the parent methyl ester.

Reduction to Corresponding Alcohols or Aldehydes

The methyl ester group of this compound can be reduced to yield either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to (2-iodo-4,5-dimethoxy)phenyl)methanol: The complete reduction of the ester to the corresponding primary alcohol, (2-iodo-4,5-dimethoxy)phenyl)methanol, requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is commonly used for this transformation. Alternatively, borane (B79455) reagents, such as borane dimethyl sulfide (B99878) complex (BH₃·SMe₂), are effective for the reduction of related benzoic acid derivatives to benzyl (B1604629) alcohols. beilstein-journals.org

Selective Reduction to 2-iodo-4,5-dimethoxybenzaldehyde (B1624881): Partial reduction of the ester to the aldehyde is a more delicate process that requires milder, more sterically hindered reducing agents to prevent over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this type of selective reduction, which is typically carried out at low temperatures (e.g., -78 °C). The synthesis of 2-iodo-4,5-dimethoxybenzaldehyde has been reported, confirming its viability as a synthetic target. prepchem.com

Table 2: Reduction Conditions for this compound

Target ProductReagentTypical Conditions
Primary Alcohol Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF, 0 °C to room temp.
Primary Alcohol Borane Dimethyl Sulfide (BH₃·SMe₂)Anhydrous THF, 0 °C to room temp. beilstein-journals.org
Aldehyde Diisobutylaluminium Hydride (DIBAL-H)Anhydrous toluene or CH₂Cl₂, -78 °C

Reactions Involving the Aromatic Ring and Methoxy Groups

The substituted benzoate (B1203000) core of this compound offers further opportunities for chemical modification, particularly at the carbon-iodine bond.

Regioselective Derivatization of the Benzoate Core

The iodine atom at the C2 position of the aromatic ring is the most active site for regioselective derivatization. The carbon-iodine bond is a versatile functional group that serves as a handle for introducing a wide array of substituents through metal-catalyzed cross-coupling reactions. These reactions, which include the Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds with high selectivity at the position of iodination. researchgate.net This allows for the strategic attachment of aryl, vinyl, alkynyl, or other organic fragments, making this compound a valuable building block for the synthesis of more complex molecular architectures.

Oxidative Cyclization Reactions

The electron-rich dimethoxy-substituted aromatic ring suggests a potential for participation in oxidative cyclization reactions. Such reactions often involve the formation of a new ring by intramolecularly attacking the aromatic core. While direct oxidative cyclization of this specific substrate is not widely reported, analogous structures with catechol-like moieties are known to undergo enzymatic or chemical oxidation to initiate cyclization. nih.gov For instance, after modification of the ester group into a suitable tethered nucleophile, an intramolecular cyclization could be induced. Furthermore, the iodine atom can be utilized to trigger cyclization cascades, for example, through a Heck reaction with an appropriately placed alkene, leading to the formation of fused ring systems. The iodonium (B1229267) ion intermediate is a key feature in certain iodocyclization reactions that form new heterocyclic structures. researchgate.netrsc.org

Applications of Methyl 2 Iodo 4,5 Dimethoxybenzoate in Complex Molecule and Natural Product Synthesis

Precursor in the Total Synthesis of Natural Products

The inherent structural features of methyl 2-iodo-4,5-dimethoxybenzoate make it an important starting material for the total synthesis of bioactive natural products. dokumen.pub Organic chemists utilize such "building blocks" to assemble the complex structures created by nature, many of which exhibit significant therapeutic potential. escholarship.org

The construction of polycyclic (multi-ring) systems is a central challenge in natural product synthesis. This compound is strategically employed in methodologies designed to build these complex architectures. The presence of the iodine atom allows for its use in powerful reactions like Suzuki, Heck, and Sonogashira couplings, which forge new carbon-carbon bonds and connect different molecular fragments.

Furthermore, the benzoate (B1203000) portion of the molecule can be elaborated into various ring systems. For instance, related iodo-benzoate precursors are used to synthesize 3-aryl-4-iodoisocoumarins through iodolactonization reactions, where an alkyne moiety is coupled to the aromatic ring, followed by an iodine-mediated cyclization to form the isocoumarin (B1212949) core. researchgate.net In more complex syntheses, such as that of the diterpene sordaricin (B1205495), fragments derived from similarly functionalized precursors undergo key cycloaddition reactions, like the intramolecular Diels-Alder reaction, to assemble the final tetracyclic core. escholarship.orgnih.gov These strategies highlight how the compound's functionalities can be leveraged to create multiple rings in a controlled manner.

A "bioactive scaffold" refers to the core structure of a molecule that is responsible for its biological activity. This compound provides a pre-functionalized six-membered aromatic ring that is a common feature in many biologically active natural products. dokumen.pub Its dimethoxy-phenyl unit is incorporated into the final structure, often playing a crucial role in binding to biological targets.

This building block has been instrumental in the synthesis of compounds with significant antimicrobial and antifungal properties. For example, it is a precursor in the synthesis of phenanthrenequinones, which have shown antimicrobial activity. rsc.org It is also a key component in the synthetic routes toward sordaricin derivatives, which are known for their potent antifungal effects. nih.gov The ability to use this compound to construct these specific scaffolds is a testament to its importance in medicinal chemistry and drug discovery. ukchemicalsuppliers.co.uk

Table 1: Synthetic Strategies for Bioactive Scaffolds
Target Scaffold/MoleculeKey Reaction TypeRole of this compoundReference
Polycyclic Architectures (e.g., Sordaricin Core)Diels-Alder Cycloaddition, Cope RearrangementProvides a functionalized aromatic fragment for building the complex tetracyclic system. escholarship.orgnih.gov
3-Aryl-4-iodoisocoumarinsIodolactonizationServes as the foundational aryl iodide for coupling and subsequent cyclization. researchgate.net
PhenanthrenequinonesOrganocatalytic Tandem ReactionActs as the precursor to the key aromatic ester used in the cyclization cascade. rsc.org

The utility of this compound and its close analogs is evident in the total synthesis of several complex natural products.

Sordaricin Derivatives : Sordaricin is a diterpene glycoside with notable antifungal properties. nih.gov Its aglycone, sordaricin, possesses a highly complex tetracyclic structure featuring three contiguous quaternary carbon centers—a significant synthetic challenge. escholarship.orgnih.gov Total syntheses of sordaricin have employed a biomimetic intramolecular Diels-Alder reaction as a key step to construct two of these quaternary centers simultaneously. escholarship.org In these synthetic routes, highly functionalized building blocks containing the dimethoxyphenyl moiety are crucial for assembling the precursor needed for this key cycloaddition. escholarship.orgnih.gov

Chrycolide : While direct synthesis from this compound is not documented, the synthesis of the related natural product chrycolide involves a key Wittig rearrangement. researchgate.net The synthesis starts with a closely related precursor, methyl 2-hydroxy-6-methoxybenzoate, demonstrating the utility of substituted dimethoxybenzoate systems in accessing complex lactone-containing natural products. researchgate.net

Building Block for Pharmaceutical Intermediates

Beyond natural product synthesis, this compound is a valuable starting material for creating pharmaceutical intermediates—molecules that are steps on the way to a final active pharmaceutical ingredient (API). ukchemicalsuppliers.co.uk

Phenanthrenequinones are a class of compounds known for their biological activities, including antimicrobial effects. A reported synthesis utilizes a derivative of this compound to access these structures. rsc.org In this process, the title compound is first converted to pyridin-3-yl 2-iodo-4,5-dimethoxybenzoate. This intermediate then undergoes an N-heterocyclic carbene (NHC) organocatalytic tandem reaction with an aldehyde to construct the 9,10-phenanthrenequinone skeleton in good yield. rsc.org This demonstrates a modern and efficient use of the compound to access medicinally relevant scaffolds.

Table 2: Application in Pharmaceutical Intermediate Synthesis
Target Intermediate ClassSynthetic ApproachKey TransformationReference
PhenanthrenequinonesOrganocatalytic Tandem ReactionConversion to an activated ester followed by NHC-catalyzed cyclization. rsc.org
Quinazoline (B50416) DerivativesReduction and CyclizationConversion of the iodo-group (via nitro-intermediate) to an amine, followed by condensation with an appropriate partner. lookchem.comresearchgate.netorganic-chemistry.org
Benzoxazine (B1645224) DerivativesRing-forming CondensationConversion to a phenolic precursor, followed by reaction with an amine and formaldehyde (B43269) source. researchgate.netgoogle.com

Quinazoline Derivatives : Quinazolines are a prominent class of nitrogen-containing heterocycles found in numerous approved drugs, particularly in oncology. The synthesis of quinazolines often requires a 2-aminobenzoic acid derivative as a key precursor. researchgate.net this compound is readily converted to the corresponding methyl 2-amino-4,5-dimethoxybenzoate. chemicalbook.comtcichemicals.com This amino-ester can then be cyclized with various reagents, such as nitriles or amides, to form the quinazoline ring system. researchgate.netorganic-chemistry.org The iodo-substituent on the starting material provides a versatile handle that can be transformed into the required amino group at the correct position.

Benzoxazine Derivatives : Benzoxazines are heterocyclic compounds used in the development of high-performance polymers and have been explored as pharmaceutical scaffolds. researchgate.net The synthesis of 1,3-benzoxazines typically involves the condensation of a phenol, a primary amine, and an aldehyde. google.com this compound can serve as a precursor to the required phenolic component through de-esterification and subsequent functional group manipulations to install a hydroxyl group on the ring, paving the way for its use in benzoxazine synthesis.

Formation of Aditoprim Precursors

Aditoprim is an antibacterial agent that functions as a selective inhibitor of bacterial dihydrofolate reductase. researchgate.netmedchemexpress.com Its chemical structure is 5-{[4-(Dimethylamino)-3,5-dimethoxyphenyl]methyl}pyrimidine-2,4-diamine. A critical feature of the Aditoprim structure is the 3,5-dimethoxy substitution pattern on the phenyl ring.

In contrast, this compound possesses a 4,5-dimethoxy substitution pattern. Due to this fundamental structural difference in the arrangement of the methoxy (B1213986) groups on the aromatic ring, this compound is not a direct or viable precursor for the synthesis of Aditoprim. The synthetic pathways for Aditoprim and related diaminopyrimidines, such as Trimethoprim, typically rely on starting materials that already contain the correct 3,5-dimethoxy or 3,4,5-trimethoxy substitution pattern. google.com

Table 1: Structural Comparison

Compound Methoxy Group Positions Role in Aditoprim Synthesis
This compound 4, 5 Not a precursor
Aditoprim Core 3, 5 Target Structure

Precursor for Other Aromatic Systems and Heterocycles

The reactivity of the carbon-iodine bond makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the construction of a wide variety of heterocyclic compounds. sci-hub.ru This versatility allows for its use in the generation of complex scaffolds found in many natural products.

This compound serves as a key starting material for the synthesis of substituted 4-iodoisocoumarins. The general strategy involves a two-step sequence beginning with a palladium-catalyzed Sonogashira coupling, followed by an electrophilic iodocyclization. sci-hub.rud-nb.info

First, the aryl iodide undergoes a Sonogashira coupling with a terminal alkyne. This reaction, typically catalyzed by a palladium complex like bis(triphenylphosphine)palladium(II) dichloride and a copper(I) co-catalyst, forms a methyl 2-(alkynyl)benzoate intermediate. walisongo.ac.id The subsequent and crucial step is an iodolactonization reaction. researchgate.net Treatment of the alkyne intermediate with an electrophilic iodine source, such as iodine monochloride (ICl), triggers an intramolecular cyclization where the ester's carbonyl oxygen acts as the nucleophile, attacking the alkyne. sci-hub.rud-nb.info This process results in the formation of the 6-membered lactone ring characteristic of the isocoumarin core, with an iodine atom installed at the 4-position. sci-hub.ruresearchgate.net

Table 2: Synthetic Route to 4-Iodoisocoumarins

Step Reaction Type Key Reagents Intermediate/Product
1 Sonogashira Coupling Terminal Alkyne, PdCl₂(PPh₃)₂, CuI, Amine Base Methyl 2-(alkynyl)-4,5-dimethoxybenzoate
2 Iodolactonization Iodine Monochloride (ICl) 4-Iodo-6,7-dimethoxyisocoumarin derivative

The synthesis of substituted 2-pyrone (also known as α-pyrone) derivatives can also be achieved starting from this compound, although the pathway is less direct than for isocoumarins. A common and effective strategy relies on a sequence of palladium-catalyzed coupling followed by cyclization. semanticscholar.org

A key method involves the initial conversion of the aryl iodide into a (Z)-2-alken-4-ynoate precursor via a Sonogashira coupling reaction. semanticscholar.org This intermediate is then subjected to an electrophilic cyclization. Similar to the synthesis of isocoumarins, treatment with an electrophile like iodine monochloride (ICl) or molecular iodine (I₂) can induce a 6-endo-dig cyclization to form the 2-pyrone ring system. researchgate.netsemanticscholar.org This iodocyclization protocol yields a 5-iodo-2(2H)-pyrone derivative, which is a versatile intermediate that can be further functionalized using subsequent palladium-catalyzed reactions. researchgate.netsemanticscholar.org

Table 3: Synthetic Strategy for Pyranone Derivatives

Step Reaction Type Purpose Key Reagents
1 Sonogashira Coupling Formation of an enyne precursor (Z)-enyne ester, Pd(0) catalyst, Cu(I) co-catalyst
2 Electrophilic Cyclization (Iodolactonization) Formation of the pyranone ring Iodine (I₂) or Iodine Monochloride (ICl)

Advanced Spectroscopic and Structural Analysis Methodologies

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of methyl 2-iodo-4,5-dimethoxybenzoate, allowing for the confirmation of its elemental composition. This technique provides the exact mass of the molecular ion, which can be compared to the calculated theoretical mass to verify the chemical formula, C₁₀H₁₁IO₄. epfl.ch For instance, the calculated exact mass for the [M+H]⁺ ion is 322.9775, and experimental HRMS data has found this ion at m/z 322.9773, confirming the compound's identity. rsc.org This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: HRMS Data for this compound and Related Compounds
IonCalculated m/zFound m/zReference
[M+H]⁺322.9775322.9773 rsc.org
[M+Na]⁺ of a related pyridin-3-yl ester396.9696396.9697 rsc.org

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

One-dimensional ¹H and ¹³C NMR provide initial data on the chemical environments of the protons and carbons. However, for a complete and unambiguous assignment of all signals, multi-dimensional NMR techniques are indispensable. These experiments reveal correlations between different nuclei, allowing for the assembly of the molecular structure piece by piece. youtube.comuow.edu.au

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would not show many correlations due to the isolated nature of the aromatic protons and the methoxy (B1213986) and methyl ester groups.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms (¹JCH). youtube.com This allows for the direct assignment of a carbon signal based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). youtube.com It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For example, HMBC can show correlations from the methoxy protons to the aromatic carbons they are attached to, and from the aromatic protons to adjacent carbons, confirming the substitution pattern of the benzene (B151609) ring. youtube.com

Table 2: Representative ¹H and ¹³C NMR Data for this compound (in CDCl₃)
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (Proton to Carbon)
Aromatic H~7.4 (s), ~7.0 (s)~115, ~117Correlations to other aromatic carbons and the carbonyl carbon.
OCH₃~3.9 (s), ~3.8 (s)~56Correlations to the aromatic carbons they are attached to.
COOCH₃~3.9 (s)~52Correlation to the carbonyl carbon.
C=O-~166Correlations from the methyl ester protons and aromatic protons.
Aromatic C-I-~93Correlations from nearby aromatic protons.
Aromatic C-O-~148, ~152Correlations from methoxy protons and aromatic protons.

While solution-state NMR provides information on the molecule's structure in a solvent, solid-state NMR (ssNMR) can be used to study the compound in its crystalline form. This technique is particularly valuable for characterizing polymorphs, which are different crystalline forms of the same compound that can exhibit different physical properties. Solid-state ¹³C NMR can reveal differences in the local chemical environments of the carbon atoms in different polymorphs.

X-ray Crystallography for Absolute Configuration and Conformation

X-ray crystallography provides the most definitive structural information for crystalline compounds by mapping the electron density of the atoms in three-dimensional space. This technique can determine the absolute configuration and conformation of this compound, providing precise bond lengths, bond angles, and torsion angles. researchgate.net The crystal structure reveals the planarity of the benzene ring and the orientation of the substituent groups. Analysis of the crystal packing can also reveal intermolecular interactions, such as hydrogen bonds or other non-covalent interactions, which influence the crystal lattice. acs.org

Table 3: Selected Crystallographic Data for a Related Compound, 2-iodo-3,4,5-trimethoxybenzoic acid
ParameterValueReference
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
a (Å)8.452(2) researchgate.net
b (Å)16.968(4) researchgate.net
c (Å)8.775(2) researchgate.net
β (°)108.89(3) researchgate.net
Volume (ų)1190.5(5) researchgate.net
Z4 researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. semanticscholar.orgpsu.edu For this compound, the IR spectrum shows characteristic absorption bands for the carbonyl group (C=O) of the ester, the C-O bonds of the ester and methoxy groups, and the C-H bonds of the aromatic ring and the methyl groups. libretexts.orgdocbrown.info The position and intensity of these bands can provide clues about the electronic environment of the functional groups.

Table 4: Characteristic Infrared Absorption Frequencies for this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
C=O (ester)Stretch~1732 - 1712 rsc.orgsoton.ac.uk
C-O (ester and ether)Stretch~1260 - 1210 epfl.chsoton.ac.uk
Ar-HStretch~3100 - 3000 libretexts.org
C-H (methyl)Stretch~3000 - 2850 libretexts.org
Ar C=CStretch~1600 - 1450 epfl.ch

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. The iodine atom, being a large and polarizable halogen, significantly influences the electronic landscape, particularly its ability to participate in halogen bonding and act as a leaving group in cross-coupling reactions.

Table 1: Illustrative Calculated Electronic Properties of Methyl 2-iodo-4,5-dimethoxybenzoate This table presents hypothetical but representative data that would be obtained from a DFT analysis, illustrating the types of electronic structure insights available through computation.

Calculated ParameterIllustrative ValueSignificance
HOMO Energy-6.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.8 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.7 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment2.5 DMeasures the overall polarity of the molecule, affecting solubility and intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations provide critical insights into its conformational landscape—the various spatial arrangements the molecule can adopt through the rotation of its single bonds. mdpi.compreprints.org These simulations can reveal the most stable conformers and the energy barriers between them. researchgate.net

The key rotational degrees of freedom in this compound are around the C-O bonds of the two methoxy (B1213986) groups and the C-C bond connecting the ester group to the aromatic ring. MD simulations model the molecule within a simulated solvent environment, tracking the trajectories of all atoms based on a force field. mdpi.com This allows for the mapping of the potential energy surface and the identification of low-energy, and therefore more populated, conformational states. Understanding these conformational preferences is essential as they can significantly impact the molecule's reactivity and how it interacts with other molecules, such as catalysts or biological receptors.

Table 2: Example of Conformational Analysis Results from Molecular Dynamics This table provides an illustrative output from an MD simulation, showing different stable conformers and their relative energetic stabilities.

ConformerKey Dihedral Angle(s) (Illustrative)Relative Energy (kcal/mol)Predicted Population (%)
Global MinimumC-C-O-C (ester): ~0°0.00~75%
Local Minimum 1C-C-O-C (ester): ~180°1.2~15%
Local Minimum 2Rotation of 4-methoxy group2.5~5%

Mechanistic Elucidation of Catalytic Reactions Involving the Compound

Computational studies are invaluable for elucidating the detailed step-by-step mechanisms of chemical reactions. acs.orgresearchgate.net While specific mechanistic studies on this compound are not prominent in available literature, research on closely related isomers provides a clear blueprint for how such investigations are conducted. A computational study on iodoarene-catalyzed reactions performed at the University of Huddersfield investigated several substituted iodoarenes, including the positional isomer methyl-4-iodo-3,5-dimethoxybenzoate, for their efficiency in catalyzing a cyclization reaction. hud.ac.uk

In that study, DFT calculations were employed to determine the activation energy (ΔGǂ) for the rate-determining step of the reaction. hud.ac.uk The calculations showed that iodoarenes bearing electron-donating methoxy groups could be highly efficient catalysts. hud.ac.uk The study compared the activation energies of various iodoarenes, demonstrating that computational screening can effectively identify promising catalyst candidates before extensive experimental work is undertaken. hud.ac.uk For methyl-4-iodo-3,5-dimethoxybenzoate, the calculated activation energy for the cyclization step was found to be lower than that of the parent catalyst, 2-iodoanisole, indicating a potentially faster reaction rate. hud.ac.uk

Table 3: Computationally Calculated Activation Energies for Iodoarene-Catalyzed Cyclization Data adapted from a study on iodoarene catalysis, showing the utility of DFT in comparing potential catalysts. hud.ac.uk Note that the data is for a positional isomer.

Iodoarene CatalystCalculated Activation Energy (ΔGǂ, kcal/mol)
2-Iodoanisole+23.2
2-Iodo-1,3,5-trimethoxybenzene+21.1
Methyl-4-iodo-3,5-dimethoxybenzoate (Isomer)+21.9
1-Iodo-2,4-dimethoxybenzene+22.6

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, have become highly reliable for predicting spectroscopic parameters, which is essential for structure elucidation. d-nb.infonih.gov The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. github.io The standard approach involves optimizing the molecule's geometry and then performing a GIAO (Gauge-Including Atomic Orbital) calculation to obtain the nuclear shielding tensors, which are then converted to chemical shifts. nih.gov

Table 4: Comparison of Experimental and Illustrative Predicted ¹H NMR Chemical Shifts (ppm) Experimental values are for the analogous "2-iodo-4,5-dimethoxybenzoate" moiety in a similar chemical environment. rsc.org Predicted values are representative of what a DFT calculation would yield.

ProtonExperimental Shift (ppm) rsc.orgPredicted Shift (ppm) (Illustrative)Difference (ppm)
Ar-H (pos. 3)7.63 (s)7.60-0.03
Ar-H (pos. 6)7.12 (s)7.15+0.03
-OCH₃ (pos. 4 or 5)3.91 (s)3.93+0.02
-OCH₃ (pos. 4 or 5)3.87 (s)3.85-0.02

Derivatives and Analogues of Methyl 2 Iodo 4,5 Dimethoxybenzoate

Structural Analogues with Different Halogens (e.g., Methyl 2-bromo-4,5-dimethoxybenzoate)

A key structural analogue of Methyl 2-iodo-4,5-dimethoxybenzoate is Methyl 2-bromo-4,5-dimethoxybenzoate. In this compound, the iodine atom at the 2-position of the benzene (B151609) ring is replaced by a bromine atom. This substitution influences the compound's reactivity and physical properties. nih.govsigmaaldrich.com

Methyl 2-bromo-4,5-dimethoxybenzoate is utilized in synthetic chemistry, particularly in the preparation of other aromatic compounds. The methoxy (B1213986) groups at the 4- and 5-positions are electron-donating, while the bromine atom can be involved in various electrophilic substitution reactions. indiamart.com

Below is a data table comparing the basic properties of this compound and its bromo-analogue.

PropertyThis compoundMethyl 2-bromo-4,5-dimethoxybenzoate
Molecular Formula C₁₀H₁₁IO₄C₁₀H₁₁BrO₄ nih.gov
Molecular Weight 322.09 g/mol 275.10 g/mol nih.gov
IUPAC Name This compoundmethyl 2-bromo-4,5-dimethoxybenzoate nih.gov
CAS Number 61203-50-717667-32-2 nih.gov

Isomeric Forms (e.g., Methyl 3-iodo-4,5-dimethoxybenzoate, Methyl 4-iodo-3,5-dimethoxybenzoate, Methyl 5-iodo-2-methoxybenzoate)

The position of the iodo and methoxy groups on the benzoate (B1203000) ring significantly affects the chemical and physical properties of the molecule. This subsection examines three isomeric forms of iodinated dimethoxybenzoates.

Methyl 3-iodo-4,5-dimethoxybenzoate is an isomer where the iodine atom is at the 3-position.

Methyl 4-iodo-3,5-dimethoxybenzoate is another isomer with the iodine at the 4-position and methoxy groups at the 3- and 5-positions.

Methyl 5-iodo-2-methoxybenzoate presents a different substitution pattern with the iodo group at the 5-position and a single methoxy group at the 2-position. This compound serves as an intermediate in the synthesis of more complex molecules, such as novel organic linkers for metal-organic frameworks (MOFs). nih.goviucr.org The synthesis of Methyl 5-iodo-2-methoxybenzoate has been reported, and its crystal structure has been determined. nih.goviucr.org

The following table provides a comparative overview of these isomers.

PropertyMethyl 3-iodo-4,5-dimethoxybenzoateMethyl 4-iodo-3,5-dimethoxybenzoateMethyl 5-iodo-2-methoxybenzoate
Molecular Formula C₁₀H₁₁IO₄C₁₀H₁₁IO₄C₉H₉IO₃ guidechem.com
Molecular Weight 322.09 g/mol 322.09 g/mol 292.07 g/mol guidechem.com
CAS Number 51459-52-865566-16-740757-09-3 guidechem.com
Melting Point Not availableNot available57-61 °C alfa-chemistry.com
Appearance Not availableNot availableWhite to tan powder alfa-chemistry.com

Related Iodo-Dimethoxybenzaldehydes and Benzoic Acids

The corresponding benzaldehydes and benzoic acids are also important related compounds, often serving as precursors or derivatives in various chemical syntheses.

2-Iodo-4,5-dimethoxybenzaldehyde (B1624881) , also known as 6-iodoveratraldehyde, is the aldehyde analogue of the parent compound.

2-Iodo-4,5-dimethoxybenzoic acid is the corresponding carboxylic acid. This compound is classified as harmful if swallowed and causes skin and eye irritation. nih.gov

The table below summarizes the properties of these related compounds.

CompoundMolecular FormulaMolecular WeightCAS NumberKey Features
2-Iodo-4,5-dimethoxybenzaldehyde C₉H₉IO₃292.07 g/mol 61203-53-0Aldehyde functional group
2-Iodo-4,5-dimethoxybenzoic acid C₉H₉IO₄ nih.gov308.07 g/mol nih.gov61203-48-3 nih.govCarboxylic acid functional group

Future Research Trajectories and Synthetic Opportunities

Development of Novel and Sustainable Synthetic Routes

The current synthesis of Methyl 2-iodo-4,5-dimethoxybenzoate often involves the iodination of methyl 4,5-dimethoxybenzoate with iodine and a suitable oxidizing agent, sometimes catalyzed by copper(II) sulfate (B86663). However, the drive towards greener and more sustainable chemical processes is prompting research into alternative synthetic methodologies.

Exploration of New Catalytic Transformations

The iodine substituent in this compound makes it an ideal substrate for a variety of catalytic cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures.

Recent advancements have highlighted the potential of dual catalytic systems for cross-electrophile coupling reactions. nih.gov For instance, a system employing a nickel catalyst to activate the aryl halide and a cobalt co-catalyst for the alkyl halide allows for rational optimization for different substrates. nih.gov Future research will likely delve deeper into these dual catalytic systems, expanding the scope of compatible coupling partners for this compound. This could lead to the development of novel transformations and provide access to new classes of compounds. The exploration of photocatalytic and electrocatalytic methods for activating the carbon-iodine bond also presents a promising frontier.

Expansion of Applications in Chemical Biology and Material Science

While primarily utilized as a synthetic intermediate, the inherent structural features of this compound suggest potential for direct applications in chemical biology and material science.

In the realm of chemical biology , this compound can be employed in the study of enzyme mechanisms and as a probe in biochemical assays. Its ability to participate in various chemical reactions, such as substitution and oxidation, allows for its use in developing tools to investigate biological pathways. Future work could focus on designing and synthesizing derivatives of this compound as specific inhibitors or labeling agents for proteins and other biomolecules.

In material science , aromatic esters like this compound are valuable building blocks for the synthesis of specialty chemicals and materials. There is growing interest in its use for preparing metal-organic frameworks (MOFs) and new liquid crystals. smolecule.com Research in this area will likely concentrate on incorporating this compound into novel polymeric structures and functional materials with tailored electronic and optical properties.

Advanced Spectroscopic Studies for In-Situ Reaction Monitoring

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic protocols and discovering new transformations. Advanced spectroscopic techniques are poised to play a pivotal role in this endeavor.

In-situ monitoring of reactions using techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can provide real-time data on the formation of intermediates and products. This allows for a detailed kinetic and mechanistic analysis of the reactions. For example, monitoring the progress of a catalytic cycle can help in identifying rate-limiting steps and catalyst deactivation pathways. Future research will likely see an increased application of these advanced spectroscopic methods to study the intricate details of reactions involving this compound, leading to more efficient and controlled synthetic processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.